2-{5-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]furan-2-yl}benzonitrile
Overview
Description
2-{5-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]furan-2-yl}benzonitrile is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a cyano group and a fluorophenyl group, making it a valuable molecule in medicinal chemistry and organic synthesis. The unique structure of this compound allows it to exhibit various biological activities, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]furan-2-yl}benzonitrile typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Addition of the Fluorophenyl Group: The fluorophenyl group can be added through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of the fluorophenyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient and consistent synthesis. The use of automated systems and advanced purification techniques, such as chromatography, can help achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]furan-2-yl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of furanones or other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-{5-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]furan-2-yl}benzonitrile has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{5-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]furan-2-yl}benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{5-[(E)-2-cyano-2-(4-chlorophenyl)ethenyl]furan-2-yl}benzonitrile
- 2-{5-[(E)-2-cyano-2-(4-bromophenyl)ethenyl]furan-2-yl}benzonitrile
- 2-{5-[(E)-2-cyano-2-(4-methylphenyl)ethenyl]furan-2-yl}benzonitrile
Uniqueness
2-{5-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]furan-2-yl}benzonitrile is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
2-[5-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]furan-2-yl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11FN2O/c21-17-7-5-14(6-8-17)16(13-23)11-18-9-10-20(24-18)19-4-2-1-3-15(19)12-22/h1-11H/b16-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQREXJNCWJCOM-WJDWOHSUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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